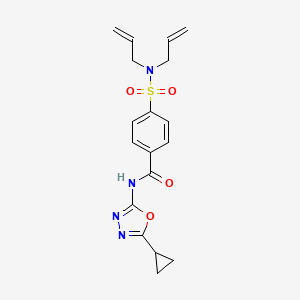
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as COX-2 inhibitor, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. COX-2 inhibitor is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain.
Scientific Research Applications
Anticancer Activity Research on derivatives of 1,3,4-oxadiazole has shown potential anticancer properties. For instance, a study designed and synthesized a series of substituted benzamides, including those with 1,3,4-oxadiazole moieties, to evaluate their anticancer activity against several cancer cell lines. The study found that most compounds exhibited moderate to excellent anticancer activity, highlighting the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Antibacterial and Cytotoxic Activity Another study synthesized 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including those with oxadiazole rings, and evaluated their antibacterial and cytotoxic activities. The study concluded that most compounds showed antibacterial activity, with specific derivatives exhibiting significant antibiotic activity against certain bacterial strains. Furthermore, some compounds inhibited the growth of human tumor cell lines at micromolar concentrations, suggesting both antibacterial and cytotoxic potential (Devarasetty et al., 2016).
Antimicrobial Agents Research into novel benzimidazole–oxadiazole hybrid molecules has shown promising antimicrobial agents. These compounds were synthesized and tested for antimicrobial activities, with some showing potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study highlighted the potential of oxadiazole derivatives as components of antimicrobial agents (Shruthi et al., 2016).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-11-22(12-4-2)27(24,25)15-9-7-13(8-10-15)16(23)19-18-21-20-17(26-18)14-5-6-14/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPHRDQWQCWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

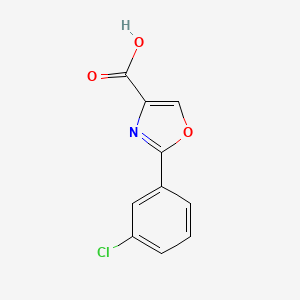
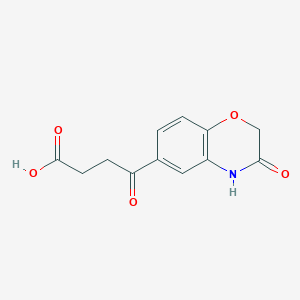
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B2868101.png)
![Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate](/img/structure/B2868104.png)
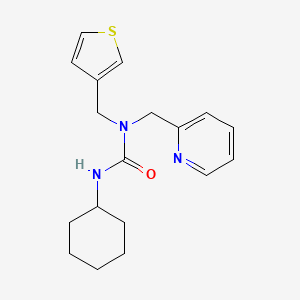
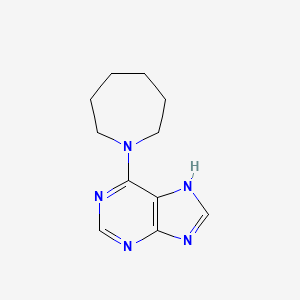
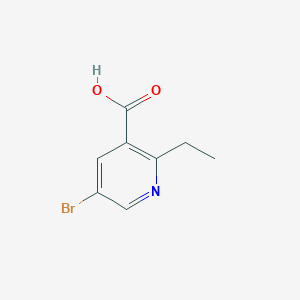
![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)
![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)
methanone](/img/structure/B2868117.png)
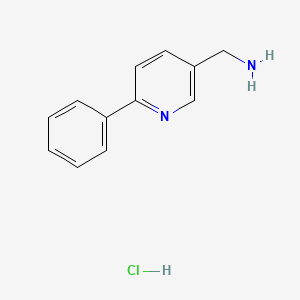
![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)